molecular formula C13H19N7 B6755483 N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine

Cat. No.: B6755483
M. Wt: 273.34 g/mol
InChI Key: JOHMLJVBARILPE-UHFFFAOYSA-N
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Description

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7/c1-19-13(14-10-16-19)9-20-7-4-11(5-8-20)17-12-3-2-6-15-18-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHMLJVBARILPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CN2CCC(CC2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives, while the pyridazine ring is often formed via the reaction of hydrazine with diketones .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of specific reagents and solvents under controlled temperature and pressure conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The piperidine and pyridazine rings may interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-amine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

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